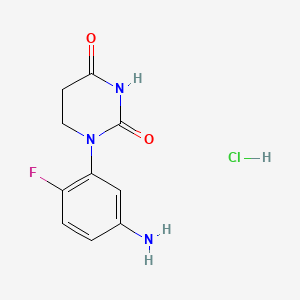![molecular formula C6H10F2OS B13462884 [3-(Difluoromethyl)oxolan-3-yl]methanethiol](/img/structure/B13462884.png)
[3-(Difluoromethyl)oxolan-3-yl]methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Difluoromethyl)oxolan-3-yl]methanethiol is an organic compound characterized by the presence of a difluoromethyl group attached to an oxolane ring, which is further connected to a methanethiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Difluoromethyl)oxolan-3-yl]methanethiol typically involves the reaction of difluoromethyl oxirane with methanethiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the oxirane ring and the subsequent formation of the oxolane ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is typically carried out in batch reactors with precise control over reaction parameters to ensure consistency and quality. Advanced purification techniques, such as distillation and chromatography, are employed to isolate and purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
[3-(Difluoromethyl)oxolan-3-yl]methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfonic acids or disulfides.
Reduction: Simpler thiol derivatives.
Substitution: Various substituted oxolane derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [3-(Difluoromethyl)oxolan-3-yl]methanethiol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The thiol group can interact with various biological molecules, making it useful for studying enzyme mechanisms and protein interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways through thiol interactions makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals. Its reactivity and functional groups make it valuable in the synthesis of polymers, resins, and other advanced materials.
Mecanismo De Acción
The mechanism of action of [3-(Difluoromethyl)oxolan-3-yl]methanethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity and signaling pathways. Additionally, the difluoromethyl group can influence the compound’s reactivity and stability, enhancing its effectiveness in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(Difluoromethyl)oxolan-3-yl]methanamine hydrochloride
- Difluoromethyl oxirane
Uniqueness
Compared to similar compounds, [3-(Difluoromethyl)oxolan-3-yl]methanethiol is unique due to the presence of both difluoromethyl and thiol groups. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form stable covalent bonds with biological molecules. These features make it particularly valuable in applications requiring precise chemical modifications and interactions.
Propiedades
Fórmula molecular |
C6H10F2OS |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
[3-(difluoromethyl)oxolan-3-yl]methanethiol |
InChI |
InChI=1S/C6H10F2OS/c7-5(8)6(4-10)1-2-9-3-6/h5,10H,1-4H2 |
Clave InChI |
BEWLIDFZISBBSF-UHFFFAOYSA-N |
SMILES canónico |
C1COCC1(CS)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


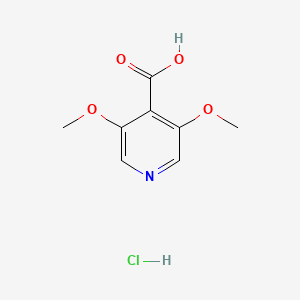
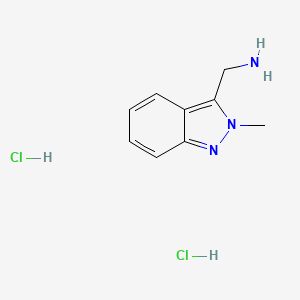
![rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, trans](/img/structure/B13462810.png)
![Tert-butyl 1-(hydroxymethyl)-5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13462817.png)
![1-[5-Chloro-2-(difluoromethyl)phenyl]ethan-1-one](/img/structure/B13462821.png)
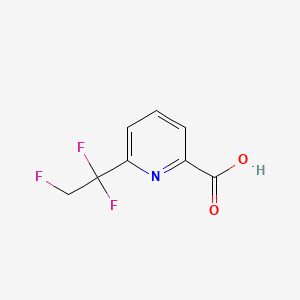
![(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride](/img/structure/B13462837.png)
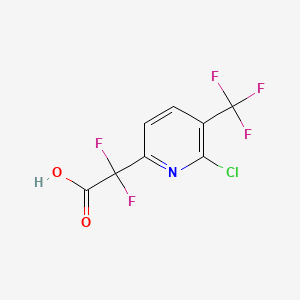
![rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13462845.png)
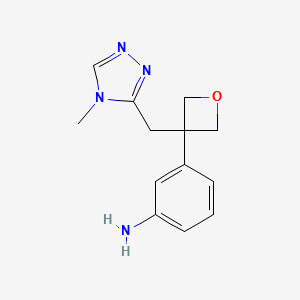
![rac-(2R,3S)-2-(bromomethyl)-3-[(1Z)-2-chloro-3,3,3-trifluoroprop-1-en-1-yl]-1,1-dimethylcyclopropane](/img/structure/B13462854.png)
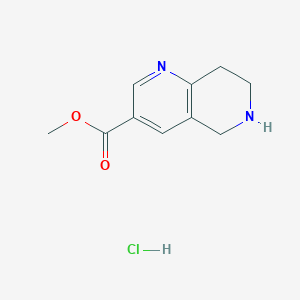
![3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride](/img/structure/B13462867.png)
